molecular formula C12H15BrFNO3S B12607879 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine CAS No. 647014-46-8

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine

Katalognummer: B12607879
CAS-Nummer: 647014-46-8
Molekulargewicht: 352.22 g/mol
InChI-Schlüssel: XJWRAPBYJKIIPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a phenoxy group that is further substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-fluorophenol with an appropriate base to form the phenoxy intermediate.

    Substitution Reaction: The phenoxy intermediate is then reacted with piperidine under controlled conditions to introduce the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methanesulfonyl group.

    Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidine ring.

Wissenschaftliche Forschungsanwendungen

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The presence of the methanesulfonyl group and the halogenated phenoxy group allows the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-chlorophenol
  • 2-Bromo-4-fluorobenzoic acid
  • 3-(2-Bromo-4-fluorophenoxy)piperidinehydrochloride

Uniqueness

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that can be leveraged in various scientific and industrial contexts.

Eigenschaften

CAS-Nummer

647014-46-8

Molekularformel

C12H15BrFNO3S

Molekulargewicht

352.22 g/mol

IUPAC-Name

4-(2-bromo-4-fluorophenoxy)-1-methylsulfonylpiperidine

InChI

InChI=1S/C12H15BrFNO3S/c1-19(16,17)15-6-4-10(5-7-15)18-12-3-2-9(14)8-11(12)13/h2-3,8,10H,4-7H2,1H3

InChI-Schlüssel

XJWRAPBYJKIIPO-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.